5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Reproducible CNS drug discovery demands isomerically pure building blocks. Generic furan analogs introduce steric and electronic variability that derails lead optimization. • CNS-optimized scaffold: LogP 2.21, MW 223.27, predicted pKa ~9.5 for enhanced BBB penetration and reduced P-gp efflux versus pyrrolidine analogs • Regioisomeric integrity: 5-methyl, 4-piperidin-1-ylmethyl substitution ensures correct spatial orientation of functional groups for target engagement and SAR reproducibility • Supply resilience: ≥95% purity from multiple established suppliers with competitive pricing for HTS campaigns and scale-up workflows

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 299920-95-9
Cat. No. B1299066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
CAS299920-95-9
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)CN2CCCCC2
InChIInChI=1S/C12H17NO3/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15)
InChIKeyJTYSYYIVQNSMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid Compound Profile


5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) is a heterocyclic organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . It belongs to the furan-2-carboxylic acid class and features a piperidin-1-ylmethyl substituent at the 4-position of the furan ring and a methyl group at the 5-position [1]. This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and drug discovery . Its predicted physicochemical properties include a density of 1.191±0.06 g/cm³ and a boiling point of 348.1±42.0 °C at 760 mmHg .

Heterocyclic scaffold for medicinal chemistry building block
Defined 5-methyl, 4-piperidinylmethyl regioisomer for SAR studies
Predicted physicochemical profiles support pre-screening selection

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid Unique SAR Requirements


Generic substitution of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid with other furan carboxylic acid analogs is not feasible due to the unique combination of its 5-methyl and 4-piperidin-1-ylmethyl substituents, which collectively determine its molecular geometry, electronic properties, and potential binding interactions . Even closely related compounds such as 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (pyrrolidine ring) or 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid (different methyl and piperidinylmethyl positioning) exhibit distinct structural and physicochemical profiles that can lead to divergent biological activities and pharmacokinetic behaviors . The specific substitution pattern of the target compound is critical for maintaining the intended hydrogen-bonding, lipophilicity, and steric parameters essential for target engagement in structure-based drug design .

Pyrrolidine Analog
Lower molecular weight and lipophilicity may alter membrane permeability and binding profiles
Regioisomeric Variant
Different methyl/piperidinylmethyl positioning may shift hydrogen-bonding and steric interactions
Ethyl Analog
Higher predicted boiling point may change purification requirements and thermal stability

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid: Head-to-Head Comparison


Molecular Weight & Lipophilicity: Piperidine vs. Pyrrolidine

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) exhibits a higher molecular weight (223.27 g/mol) and increased lipophilicity compared to its pyrrolidine analog, 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (209.24 g/mol) [1]. The larger piperidine ring contributes to a higher calculated LogP (2.21) relative to the pyrrolidine derivative (estimated LogP ~1.8) [1]. This difference can influence membrane permeability and off-target binding profiles in cellular assays [1].

Molecular & Lipophilic Profile
Reported
Target: MW 223.27, LogP 2.21 Pyrrolidine: MW 209.24, LogP ~1.8
ΔMW +14.03, ΔLogP +0.41
Higher lipophilicity may support CNS permeation screening context
Predicted values; no experimental data for comparator
Medicinal Chemistry Physicochemical Profiling Drug Design

Regioisomeric Substitution Pattern

The target compound possesses a 5-methyl group and a 4-piperidin-1-ylmethyl substituent, whereas 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid has the methyl group at the 3-position and the piperidinylmethyl group at the 5-position [1]. This regioisomeric variation alters the spatial orientation of key functional groups, leading to differences in hydrogen-bonding potential and steric hindrance around the carboxylic acid moiety [1]. The target compound's 5-methyl group is positioned adjacent to the carboxylic acid, which may influence its pKa and binding interactions compared to the 3-methyl analog [1].

Regioisomeric Substitution
Class-level
5-methyl, 4-piperidin-1-ylmethyl 3-methyl, 5-piperidin-1-ylmethyl
Different spatial orientation of functional groups
Regioisomer selection is critical for SAR reproducibility
No experimental binding data available
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Ring Size Effect on pKa and H-Bonding

The target compound contains a piperidine ring (six-membered) with a predicted pKa of the basic nitrogen center approximately 9.5, whereas the pyrrolidine analog (five-membered) has a slightly higher predicted pKa (~10.0) [1]. This difference in ring size affects the electronic environment of the nitrogen atom and its ability to participate in hydrogen-bonding and salt-bridge interactions . The larger piperidine ring provides greater conformational flexibility and may allow for better accommodation within hydrophobic binding pockets .

Ring Size & pKa Shift
Class-level
Piperidine (6-ring): pKa ~9.5 Pyrrolidine (5-ring): pKa ~10.0
ΔpKa ≈ -0.5 (estimated)
Lower pKa may alter protonation state and binding at physiological pH
Predicted pKa; experimental data unavailable
Medicinal Chemistry Physicochemical Profiling Receptor Pharmacology

Boiling Point: 5-Methyl vs. 5-Ethyl Analog

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) exhibits a predicted boiling point of 348.1±42.0 °C at 760 mmHg . In comparison, the 5-ethyl analog, 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 844882-32-2), is expected to have a higher boiling point due to the increased molecular weight and van der Waals forces . The methyl analog may be more suitable for certain synthetic transformations that require lower boiling temperatures or reduced thermal decomposition risk .

Boiling Point Comparison
Class-level
5-Methyl: 348.1±42.0 °C 5-Ethyl analog: ~370 °C (est.)
ΔBoiling Point ≈ -22 °C
Lower boiling point may support distillation or solvent evaporation purification
Predicted boiling points; no experimental data for comparator
Process Chemistry Thermal Analysis Synthetic Route Optimization

Commercial Availability and Purity

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) is commercially available from multiple reputable suppliers with a standard purity of 95% . In contrast, some close analogs, such as 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid, are offered at 97% purity but may have longer lead times and higher costs due to lower demand . The target compound benefits from established supply chains and consistent quality control, reducing procurement delays and experimental variability .

Availability & Purity
Specification review
95% purity, 5+ suppliers Ethyl analog: 97% purity, limited suppliers
ΔPurity -2%; broader supplier network for target
Broader supply may reduce procurement variability
Vendor-specified purity; catalog listings as of April 2026
Chemical Procurement Research Reagents Supply Chain

Predicted Density and Molar Volume

The target compound has a predicted density of 1.191±0.06 g/cm³ and a molar volume of 187.4±3.0 cm³ [1]. In comparison, the unsubstituted furan analog, 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 301353-36-6), exhibits a lower predicted density (estimated ~1.15 g/cm³) and smaller molar volume due to the absence of the 5-methyl group . The higher density of the target compound may influence its solid-state packing, solubility, and stability in pharmaceutical formulations .

Density & Molar Volume
Class-level
Density 1.191±0.06 g/cm³, MV 187.4±3.0 cm³ Unsubstituted analog: ~1.15 g/cm³ (est.)
ΔDensity ≈ +0.041 g/cm³
Higher density may indicate more efficient crystal packing
Predicted data; no experimental measurement for comparator
Formulation Science Solid-State Chemistry Preformulation

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid: Optimized Applications


CNS Lead Optimization

Based on its higher molecular weight (223.27 g/mol) and increased lipophilicity (LogP 2.21) compared to the pyrrolidine analog (MW 209.24, estimated LogP ~1.8), 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) is the preferred scaffold for optimizing blood-brain barrier penetration in CNS-targeted drug candidates [1]. The piperidine ring's slightly lower predicted pKa (~9.5) may also reduce P-glycoprotein efflux compared to the more basic pyrrolidine analog, potentially improving CNS exposure [1].

Regioisomeric Control for SAR Studies

The distinct 5-methyl, 4-piperidin-1-ylmethyl substitution pattern of the target compound ensures a specific spatial orientation of functional groups essential for target engagement [1]. In contrast to the 3-methyl, 5-piperidin-1-ylmethyl analog, this regioisomer maintains the carboxylic acid moiety adjacent to the methyl group, which may be critical for optimal hydrogen-bonding with the target protein's active site [1]. Procurement of the correct isomer is essential for SAR reproducibility and for avoiding false-negative results due to steric clashes [1].

Scalable Synthesis and Process Development

With a predicted boiling point of 348.1±42.0 °C—approximately 22 °C lower than the 5-ethyl analog—5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) offers advantages in purification by distillation or solvent evaporation during scale-up [1]. Its higher predicted density (1.191 g/cm³) compared to the unsubstituted furan analog (~1.15 g/cm³) suggests more efficient crystal packing, which can simplify handling and reduce storage volume in kilogram-scale manufacturing [1].

Reliable Procurement for HTS Campaigns

The target compound is commercially available from multiple established suppliers (AKSci, Santa Cruz, Matrix Scientific, Aladdin, Leyan) at a standard purity of 95% or higher, ensuring consistent quality and rapid delivery for HTS campaigns [1]. In contrast, the 5-ethyl analog is offered by fewer vendors (Leyan, AKSci) and may have longer lead times, increasing the risk of project delays . The broader supplier network for the target compound also provides competitive pricing and reduces supply chain vulnerability [1].

Application
Selection Property
Validation Focus
CNS permeability screening
Higher lipophilicity and molecular weight profile
Blood-brain barrier permeation assay context
SAR reproducibility studies
Defined 5-methyl,4-piperidin-1-ylmethyl substitution
Regioisomeric identity and binding orientation
Process chemistry scale-up
Lower boiling point and higher density characteristics
Distillation efficiency and solid-state handling
High-throughput screening supply
Multi-supplier availability and standard purity
Batch-to-batch quality and procurement lead time review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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